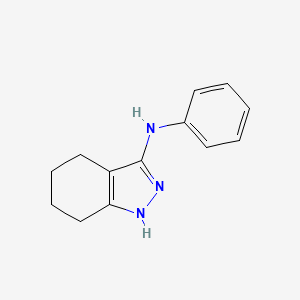

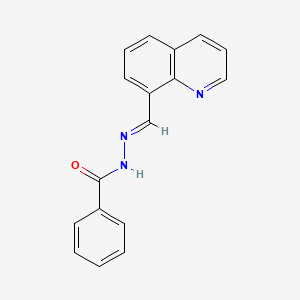

N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine" is part of a broader class of chemicals that have been studied for various properties, including their synthesis, molecular structure, and potential applications. While specific research directly on this compound is limited, similar compounds have been extensively studied, providing insights into their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including the formation of Schiff bases, reduction processes, and reactions with amines. For example, the synthesis of similar triazole compounds involves reduction of precursors with NaBH4 and subsequent reactions to form the desired product, as seen in the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine (叶姣 et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by single-crystal X-ray diffraction, revealing details such as bond lengths, angles, and molecular conformations. These structures often show intermolecular hydrogen bonds and other interactions stabilizing the crystal structure, as in the case of related triazole derivatives (叶姣 et al., 2015).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including condensation with carboxylic acids and amines, showcasing their reactivity towards forming amides and esters. An example includes the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride in condensation reactions (M. Kunishima et al., 1999).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific data for "N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine" are not provided, related research indicates that these properties are determined using techniques like differential scanning calorimetry and polarizing microscopy for other triazole derivatives (A. Facher et al., 1998).

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Novel Recovery of Nano-Structured Ceria (CeO2)

N,N-bis(2-hydroxybenzyl)alkylamines and benzoxazine dimers, related to the core structure of N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine, have been utilized as ligands for rare earth metal ions, such as cerium(III) ion. This has led to the novel synthesis of single-phase ceria (CeO2) nanoparticles through thermal decomposition, showcasing potential in material science applications (Veranitisagul et al., 2011).

Organic Synthesis Applications

Synthesis of Hexachelating Ligand and Its Complex with Gallium(III)

The compound's structural analogs have been employed in the synthesis of complex ligands for metal ions, demonstrating its utility in crafting intricate molecules for chemical studies and potential industrial applications (Moore et al., 1989).

Protecting Group for Glycosyl Donors

The 2,4-Dimethoxybenzyl (Dmob) group, closely related to the core structure, has been used as an amide protecting group in the synthesis of glycosyl donors. This showcases its utility in complex carbohydrate synthesis, providing a method for selective glycosylation (Kelly & Jensen, 2001).

Catalysis Applications

Selective Hydrogenation of 1-(4-nitrobenzyl)-1,2,4-triazole

Studies have shown that compounds structurally similar to N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine can undergo selective hydrogenation, providing insights into potential catalytic applications. The research focuses on the kinetics and reaction pathways, offering valuable data for chemical transformations involving nitro compounds to amines (LeBlond et al., 1997).

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-16-9-4-3-8(10(5-9)17-2)6-12-11-13-7-14-15-11/h3-5,7H,6H2,1-2H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLRBPZSOZPPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=NN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)